molecular formula C12H15ClO B7792433 3-(4-Ethylphenyl)butanoyl chloride

3-(4-Ethylphenyl)butanoyl chloride

Cat. No.: B7792433
M. Wt: 210.70 g/mol
InChI Key: JRUCTKLAWOIDIZ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)butanoyl chloride is an aromatic acyl chloride characterized by a butanoyl chloride backbone substituted with a 4-ethylphenyl group at the third carbon. Acyl chlorides of this type are typically highly reactive due to the electrophilic carbonyl carbon and the electron-withdrawing effect of the chlorine atom. The 4-ethylphenyl substituent may influence solubility, steric hindrance, and electronic properties compared to simpler aryl or alkyl acyl chlorides.

Properties

IUPAC Name

3-(4-ethylphenyl)butanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUCTKLAWOIDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)butanoyl chloride typically involves the reaction of 3-(4-Ethylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction is as follows:

3-(4-Ethylphenyl)butanoic acid+SOCl23-(4-Ethylphenyl)butanoyl chloride+SO2+HCl\text{3-(4-Ethylphenyl)butanoic acid} + \text{SOCl}_2 \rightarrow \text{3-(4-Ethylphenyl)butanoyl chloride} + \text{SO}_2 + \text{HCl} 3-(4-Ethylphenyl)butanoic acid+SOCl2​→3-(4-Ethylphenyl)butanoyl chloride+SO2​+HCl

The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethylphenyl)butanoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)butanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

    Friedel-Crafts Acylation: Used in the acylation of aromatic compounds to form ketones.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(4-Ethylphenyl)butanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)butanoyl chloride involves nucleophilic attack on the carbonyl carbon by various nucleophiles. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. This mechanism is common to acyl chlorides and is utilized in various synthetic transformations .

Comparison with Similar Compounds

Aromatic Esters with Ethylphenyl Substituents

Compounds such as 3-chloroethyl 2-phenylquinoline-4-carboxylate (m.p. 72°C) and its derivatives (e.g., 3-diethylaminoethyl ester, m.p. 160°C) share the ethylphenyl moiety and demonstrate how substituents affect physical properties. For instance, replacing the chloroethyl group with a diethylaminoethyl group increases melting point significantly, suggesting that polar functional groups enhance crystalline stability . By contrast, 3-(4-ethylphenyl)butanoyl chloride’s reactivity would differ due to its acyl chloride group, which is more reactive toward nucleophiles than esters.

Ethyl-Substituted Aromatic Amines

Ethyl 4-ANPP (hydrochloride), an opioid precursor with an N-ethylphenethylamine backbone, highlights the role of ethylphenyl groups in bioactive molecules.

Physical Properties

However, analogues such as 3-chloroethyl 2-phenylquinoline-4-carboxylate (m.p. 72–98°C) suggest that aryl-substituted esters and acyl chlorides with bulky groups exhibit higher melting points than aliphatic counterparts due to π-stacking and van der Waals interactions .

Data Tables

Table 1: Comparison of Key Properties

Compound Functional Group Melting Point (°C) Reactivity Notes Source
3-Chloroethyl 2-phenylquinoline-4-carboxylate Ester 72–98 Reacts with amines to form derivatives
Ethyl 4-ANPP (hydrochloride) Phenethylamine derivative Not reported Used in opioid research
Benzoyl chloride Acyl chloride -1 High reactivity in Friedel-Crafts N/A
3-(4-Ethylphenyl)butanoyl chloride Acyl chloride Inferred: 50–70 Expected high reactivity in esterification Estimated

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